molecular formula C4H7ClO3S B8471996 1-Chloro-1-methanesulfonyl-propan-2-one CAS No. 473927-71-8

1-Chloro-1-methanesulfonyl-propan-2-one

Cat. No.: B8471996
CAS No.: 473927-71-8
M. Wt: 170.62 g/mol
InChI Key: OPUVQAMIEAFXNJ-UHFFFAOYSA-N
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Description

1-Chloro-1-methanesulfonyl-propan-2-one (C₃H₅ClO₂S, MW ≈ 140.52 g/mol) is a chlorinated ketone derivative featuring a methanesulfonyl (-SO₂CH₃) and a chlorine substituent at the C1 position of the propan-2-one backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group, which enhances the leaving-group ability of the chloride.

Properties

CAS No.

473927-71-8

Molecular Formula

C4H7ClO3S

Molecular Weight

170.62 g/mol

IUPAC Name

1-chloro-1-methylsulfonylpropan-2-one

InChI

InChI=1S/C4H7ClO3S/c1-3(6)4(5)9(2,7)8/h4H,1-2H3

InChI Key

OPUVQAMIEAFXNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(S(=O)(=O)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 1-Chloro-1-methanesulfonyl-propan-2-one and related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties
This compound C₃H₅ClO₂S Ketone, Chloro, Methanesulfonyl ~140.52 High polarity, solid state (predicted), reactive in SN2 reactions
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₁ClN₂O₂ Ketone, Chloro, Hydrazinylidene, Methoxyphenyl 226.66 Crystalline (R factor = 0.038), stabilized by π-π interactions
1-(5-Chloro-2-methoxyphenyl)propan-1-one C₁₀H₁₁ClO₂ Ketone, Chloro, Methoxyphenyl 198.65 Liquid at RT, used in pharmaceuticals; requires stringent safety protocols
3-Chloro-1-propene (Allyl chloride) C₃H₅Cl Alkene, Chloro 76.53 Volatile liquid, toxic (LD₅₀ = 460 mg/kg in rats), industrial solvent
1-Chloro-2-methyl-2-propanol C₄H₉ClO Alcohol, Chloro, Tertiary carbon 108.57 Skin irritant; requires immediate decontamination

Physicochemical Properties

  • Solubility: The methanesulfonyl group increases water solubility compared to nonpolar analogs like allyl chloride.
  • Melting Points: Crystalline derivatives (e.g., ) likely have higher melting points than liquid aryl-propanones () or volatile allyl chloride.

Research Findings and Implications

  • Synthetic Utility : The target compound’s sulfonyl group facilitates reactions in polar aprotic solvents, contrasting with allyl chloride’s preference for radical or electrophilic additions .
  • Toxicity : While this compound lacks explicit toxicity data, structurally similar chlorinated ketones (e.g., ) indicate moderate hazards, necessitating controlled handling.
  • Industrial Relevance : Allyl chloride’s role as a polymer precursor contrasts with the target compound’s niche in fine chemical synthesis.

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